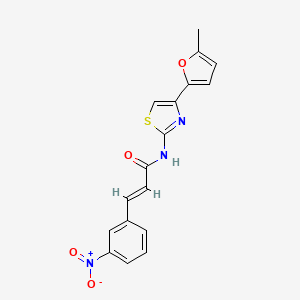
(E)-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-3-(3-nitrophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-3-(3-nitrophenyl)acrylamide is a useful research compound. Its molecular formula is C17H13N3O4S and its molecular weight is 355.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(E)-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-3-(3-nitrophenyl)acrylamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant studies.
Chemical Structure and Properties
The compound features a complex structure that includes a thiazole ring, a furan moiety, and a nitrophenyl group. Its molecular formula is C18H16N4O3S, with a molecular weight of approximately 372.41 g/mol. The presence of multiple heteroatoms contributes to its diverse biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Nicotinic Acetylcholine Receptors (nAChRs) : Research indicates that compounds similar to this compound can act as positive allosteric modulators of nAChRs, particularly the α7 subtype. This modulation can enhance synaptic transmission and neuroprotection, making it a candidate for treating neurodegenerative diseases and anxiety disorders .
Anticancer Activity
Several studies have demonstrated the anticancer potential of thiazole and furan derivatives. These compounds have shown:
- Cytotoxic effects on various cancer cell lines, including breast and lung cancer cells.
- Mechanisms involving apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties:
- In vitro studies revealed that it exhibits significant activity against both Gram-positive and Gram-negative bacteria.
- The mechanism may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.
Case Studies
- Anxiolytic Effects : A related compound, 3-furan-2-yl-N-p-tolyl-acrylamide, was found to produce anxiolytic-like effects in mice through modulation of α7 nAChRs. This suggests that this compound could have similar therapeutic applications .
- Anticancer Research : A study investigated the cytotoxic effects of thiazole derivatives on human cancer cell lines. Results indicated that these compounds could induce apoptosis through mitochondrial pathways, suggesting their potential as chemotherapeutic agents .
Data Table: Biological Activities
Propriétés
IUPAC Name |
(E)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4S/c1-11-5-7-15(24-11)14-10-25-17(18-14)19-16(21)8-6-12-3-2-4-13(9-12)20(22)23/h2-10H,1H3,(H,18,19,21)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUCGAKQIAQTCJI-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CSC(=N2)NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)C2=CSC(=N2)NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













